Cas no 1020251-53-9 (rac Xanthoanthrafil (>90%))

rac Xanthoanthrafil (>90%) structure
rac Xanthoanthrafil (>90%) structure
Product name:rac Xanthoanthrafil (>90%)
CAS No:1020251-53-9
MF:C19H23N3O6
Molecular Weight:389.40242
CID:893183
PubChem ID:10110873

rac Xanthoanthrafil (>90%) 化学的及び物理的性質

名前と識別子

    • rac Xanthoanthrafil
    • Xanthoanthrafil(Benzamidenafil)
    • Benzamidenafil
    • rac Xanthoanthrafil Benzamidenafil
    • UNII-B6ZMZ878RF
    • Xanthoanthrafil
    • N-[(3,4-DiMethoxyphenyl)Methyl]-2-[(2-hydroxy-1-Methylethyl)aMino]-5-nitro-benzaMide
    • rac Xanthoanthrafil (>90%)
    • DTXSID501031839
    • BENZAMIDE, N-((3,4-DIMETHOXYPHENYL)METHYL)-2-((2-HYDROXY-1-METHYLETHYL)AMINO)-5-NITRO-
    • NS00004682
    • J-000540
    • SCHEMBL688476
    • BCP28660
    • N-(3,4-Dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide
    • N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide
    • PD159635
    • C53031900
    • rac Xanthoanthrafil pound>>Xanthoanthrafil
    • Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-
    • rac-Xanthoanthrafil
    • (+/-)-XANTHOANTHRAFIL
    • Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-; Benzamidenafil; Xanthoanthrafil
    • AKOS028114492
    • Q18210096
    • B6ZMZ878RF
    • 1020251-53-9
    • インチ: InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)
    • InChIKey: ZISFCTXLAXIEMV-UHFFFAOYSA-N
    • SMILES: CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC

計算された属性

  • Exact Mass: 389.158685g/mol
  • Surface Charge: 0
  • XLogP3: 2.7
  • 水素結合ドナー数: 3
  • Hydrogen Bond Acceptor Count: 7
  • 回転可能化学結合数: 8
  • Exact Mass: 389.158685g/mol
  • 単一同位体質量: 389.158685g/mol
  • Topological Polar Surface Area: 126Ų
  • Heavy Atom Count: 28
  • 複雑さ: 514
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • ゆうかいてん: 154-156°C
  • Solubility: Chloroform, DMSO (Slightly), Methanol (Slightly)
  • PSA: 129.13000
  • LogP: 3.50570

rac Xanthoanthrafil (>90%) Security Information

  • 储存条件:Refrigerator

rac Xanthoanthrafil (>90%) Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
X500000-5mg
rac Xanthoanthrafil (>90%)
1020251-53-9
5mg
$ 219.00 2023-09-05
TRC
X500000-10mg
rac Xanthoanthrafil (>90%)
1020251-53-9
10mg
$ 385.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-208282-5 mg
rac Xanthoanthrafil,
1020251-53-9
5mg
¥5,265.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-208282B-500 mg
rac Xanthoanthrafil,
1020251-53-9
500MG
¥63,929.00 2023-07-10
A2B Chem LLC
AA08040-2mg
Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-
1020251-53-9
2mg
$275.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-208282A-250mg
rac Xanthoanthrafil,
1020251-53-9
250mg
¥33845.00 2023-09-05
TRC
X500000-50mg
rac Xanthoanthrafil (>90%)
1020251-53-9
50mg
$ 1656.00 2023-09-05
TRC
X500000-2mg
rac Xanthoanthrafil (>90%)
1020251-53-9
2mg
$150.00 2023-05-17
TRC
X500000-25mg
rac Xanthoanthrafil (>90%)
1020251-53-9
25mg
$965.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-208282A-250 mg
rac Xanthoanthrafil,
1020251-53-9
250MG
¥33,845.00 2023-07-10

rac Xanthoanthrafil (>90%) 関連文献

rac Xanthoanthrafil (>90%)に関する追加情報

Recent Advances in the Study of rac Xanthoanthrafil (>90%) and Its Implications in Chemical Biology and Medicine

The compound rac Xanthoanthrafil (>90%), with the CAS number 1020251-53-9, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This high-purity enantiomeric mixture has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways related to inflammation and oxidative stress. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and pharmacodynamics, paving the way for its potential use in drug development.

One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory cascades. In vitro studies have demonstrated that rac Xanthoanthrafil (>90%) effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical enzymes in the arachidonic acid pathway. This dual inhibition suggests its potential as a novel anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the pharmacokinetic profile of rac Xanthoanthrafil (>90%) have revealed favorable absorption and distribution characteristics. The compound exhibits good oral bioavailability and a relatively long half-life, making it a suitable candidate for oral administration. Additionally, its metabolic stability has been confirmed through liver microsome assays, indicating minimal risk of rapid degradation or toxic metabolite formation.

In vivo studies have provided compelling evidence of the compound's therapeutic efficacy. Animal models of chronic inflammation and oxidative stress-related diseases, such as rheumatoid arthritis and neurodegenerative disorders, have shown significant improvement upon treatment with rac Xanthoanthrafil (>90%). These findings are supported by histopathological analyses and biomarker assessments, which highlight the compound's ability to reduce tissue damage and oxidative stress markers.

The safety profile of rac Xanthoanthrafil (>90%) has also been a focal point of recent research. Acute and subchronic toxicity studies have indicated no significant adverse effects at therapeutic doses, suggesting a wide safety margin. However, further long-term toxicity and carcinogenicity studies are warranted to fully assess its safety for human use.

In conclusion, rac Xanthoanthrafil (>90%) represents a promising candidate for the development of novel therapeutic agents targeting inflammation and oxidative stress. Its unique mechanism of action, favorable pharmacokinetics, and robust efficacy in preclinical models underscore its potential. Future research should focus on advancing clinical trials to evaluate its safety and efficacy in humans, as well as exploring its applications in combination therapies.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd